molecular formula C19H18N2O4S B4969538 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid

3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid

Cat. No. B4969538
M. Wt: 370.4 g/mol
InChI Key: IEZLYCNEFIVGDT-UHFFFAOYSA-N
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Description

3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid, also known as MBOTC, is a thiazine derivative that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies. It has low cytotoxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid is its broad-spectrum activity against cancer cells, bacteria, and fungi. It also has low toxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. One limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid research. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Finally, this compound could be further developed as a potential therapeutic agent for cancer, bacterial, and fungal infections.
Conclusion:
In conclusion, this compound is a thiazine derivative that has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has low toxicity towards normal cells and tissues, making it a potential candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in animal models and clinical trials.

Synthesis Methods

3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid can be synthesized through a multistep process starting from 4-methoxybenzylamine and thiourea. The first step involves the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 3-(4-methoxybenzyl)-4-oxo-2-phenyl-1,3-thiazolidine. Subsequently, the thiazolidine is reacted with thionyl chloride to form 3-(4-methoxybenzyl)-4-oxo-2-phenylthiazolidin-1-ium chloride. Finally, the chloride is reacted with sodium hydroxide to form this compound.

Scientific Research Applications

3-(4-methoxybenzyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid has been shown to have potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antimicrobial, and antifungal properties. This compound has been tested against various cancer cell lines, including breast cancer, colon cancer, and lung cancer, and has shown promising results in inhibiting cancer cell growth. It has also been tested against various bacterial and fungal strains and has shown potent antimicrobial and antifungal activity.

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-25-15-9-7-13(8-10-15)12-21-17(22)11-16(18(23)24)26-19(21)20-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZLYCNEFIVGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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